molecular formula C20H20N2O2 B15355879 1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone

1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone

Cat. No.: B15355879
M. Wt: 320.4 g/mol
InChI Key: WTJCCVIKIDGPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone typically involves multi-step organic reactions. One common approach is:

  • Formation of the oxadiazole ring: Starting from 4-(2-methylpropyl)benzonitrile, a cyclization reaction is often performed using hydrazine hydrate and an appropriate oxidizing agent such as chloramine-T to form 4-(2-methylpropyl)phenyl)-1,2,4-oxadiazole.

  • Aromatic substitution: The resultant oxadiazole is then subjected to an electrophilic aromatic substitution with a compound like 4-bromoacetophenone under conditions such as a solvent like dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to yield 1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone.

Industrial Production Methods: Industrial production may utilize a similar synthetic route with optimizations for cost and efficiency. Reactions are scaled up in continuous flow reactors, and catalysts may be employed to enhance yield and reduce reaction times. Purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often involving reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce specific functional groups.

  • Substitution: Electrophilic or nucleophilic substitutions may be facilitated by appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidants like potassium permanganate and hydrogen peroxide.

  • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Base catalysts for substitution reactions, often involving organic solvents like DMF or acetonitrile.

Major Products Formed:

  • Oxidation might yield carboxylic acids or alcohol derivatives.

  • Reduction can lead to hydrogenated intermediates.

  • Substitution reactions result in various functionalized analogs, depending on the substituents used.

Scientific Research Applications

  • Chemistry: As a versatile precursor in organic synthesis, it is used to develop new materials and study reaction mechanisms.

  • Biology: Its potential biological activity makes it a candidate for drug discovery, especially within antimicrobial or anticancer research.

  • Medicine: It can serve as a scaffold for designing pharmaceuticals with targeted therapeutic effects.

  • Industry: Its structural attributes may find applications in creating advanced materials or specialized chemicals.

Mechanism of Action

The compound’s effects are largely dictated by the oxadiazole ring, which can interact with biological targets through hydrogen bonding, Van der Waals forces, and π-π stacking interactions. These molecular interactions can modulate biological pathways, including enzyme inhibition or receptor activation, thereby influencing cellular processes.

Comparison with Similar Compounds

1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone is unique due to its specific substitution pattern and the presence of an oxadiazole ring. Comparatively, compounds like 1,2,4-oxadiazole analogs differ in their substituent groups, affecting their chemical reactivity and biological activity.

List of Similar Compounds:

  • 1,2,4-Oxadiazole derivatives with various aromatic and aliphatic substituents.

  • Benzoxadiazole compounds differing in functional groups.

  • Pyrazole and isoxazole analogs with comparable structures but different heteroatoms.

This compound stands out due to its unique functional groups and potential for diverse applications in research and industry. Its synthesis, reactivity, and biological relevance make it a valuable entity in scientific exploration.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanone

InChI

InChI=1S/C20H20N2O2/c1-13(2)12-15-4-6-18(7-5-15)20-21-19(22-24-20)17-10-8-16(9-11-17)14(3)23/h4-11,13H,12H2,1-3H3

InChI Key

WTJCCVIKIDGPGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.